molecular formula C21H19FO5 B2798638 (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-65-7

(Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2798638
CAS No.: 623117-65-7
M. Wt: 370.376
InChI Key: CZPQRBRKFKYBPN-ZDLGFXPLSA-N
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Description

The compound (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate features a benzofuran core substituted with a 4-fluorobenzylidene group at position 2 and a tert-butyl ester-linked acetoxy moiety at position 4. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability. The tert-butyl ester enhances steric bulk, which may influence solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-17(11-15)26-18(20(16)24)10-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQRBRKFKYBPN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques can help streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of the reaction.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be used to study biological processes and interactions. Its fluorescent properties may make it useful in imaging and tracking cellular components.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to create new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with four structurally related derivatives, focusing on substituent effects, physicochemical properties, and molecular descriptors.

Structural Variations and Substituent Effects

Table 1: Substituent Comparison
Compound Name Benzylidene Substituent Ester Group Key Substituent Effects
Target Compound 4-Fluorophenyl tert-butyl Electron-withdrawing fluorine; tert-butyl increases steric bulk and lipophilicity
(2Z)-2-(2H-Chromen-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl tert-butyl acetate 2H-Chromen-3-yl tert-butyl Chromene ring introduces aromaticity and extended π-conjugation
Methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-Butylphenyl methyl tert-Butyl on phenyl adds steric bulk; methyl ester reduces steric hindrance
tert-Butyl 2-((2-(3-methylthiophen-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-Methylthiophen-2-yl tert-butyl Thiophene introduces sulfur heteroatom; methyl enhances lipophilicity
4-Fluorobenzoate ester of 2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,4-Dimethoxyphenyl 4-fluorobenzoate Methoxy groups are electron-donating; fluorobenzoate adds polar character

Physicochemical Properties

Table 2: Molecular Descriptors and Properties
Compound Name Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~366* ~4.6–5.2* ~61–90* 5–6* 6
Chromene-substituted analog 372.4 4.6 90.1 6 6
4-tert-Butylphenyl analog (methyl ester) 366.4 5.2 61.8 5 6
Thiophene-substituted analog 372.4 4.6 90.1 6 6
2,4-Dimethoxybenzylidene analog Not reported Not reported Not reported 6 6

*Estimated based on analogs due to incomplete data for the target compound.

Key Observations:

Lipophilicity (XLogP3):

  • The methyl ester derivative with a 4-tert-butylphenyl group exhibits the highest XLogP3 (5.2), attributed to the hydrophobic tert-butyl and methyl groups.
  • The target compound and chromene/thiophene analogs share similar XLogP3 values (~4.6), suggesting comparable membrane permeability.

The 4-tert-butylphenyl analog has a lower TPSA (61.8 Ų), reflecting reduced polarity.

Steric and Electronic Effects:

  • The tert-butyl ester in the target compound and analogs increases steric hindrance compared to the methyl ester , which may influence binding to biological targets.
  • The 4-fluorobenzylidene group in the target compound provides electron-withdrawing effects, contrasting with the electron-donating methoxy groups in .

Biological Activity

(Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential pharmacological applications. Its structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound's molecular formula is C19H19F1O5C_{19}H_{19}F_{1}O_{5} with a molecular weight of approximately 342.32 g/mol. The structural representation highlights the presence of functional groups that contribute to its biological activity.

The biological activity of (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Antioxidant Properties : The presence of the benzofuran ring suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumorigenesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in cytokine production
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Activity :
    A study demonstrated that (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death.
  • Anti-inflammatory Effects :
    In vitro studies showed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involved the inhibition of NF-kB signaling pathway activation.
  • Antioxidant Activity :
    The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated a dose-dependent reduction in radical formation, indicating its potential for protecting cellular components from oxidative damage.

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